molecular formula C5H4N4O B3017856 [1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 53975-75-0

[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one

Katalognummer: B3017856
CAS-Nummer: 53975-75-0
Molekulargewicht: 136.114
InChI-Schlüssel: CLGWVBPVZYVPMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique triazole and pyrazine rings, which contribute to its diverse biological activities. Researchers have explored its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biochemische Analyse

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with α-haloketones or α-haloesters, followed by cyclization to form the desired triazolopyrazine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine N-oxides, while reduction can produce triazolopyrazine derivatives with reduced functional groups. Substitution reactions can introduce various alkyl, acyl, or aryl groups onto the triazolopyrazine scaffold .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of triazole and pyrazine rings, which confer distinct chemical and biological properties. Its ability to inhibit c-Met kinase with high potency makes it a promising candidate for further development as an anticancer agent .

Biologische Aktivität

The compound [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial activity. The findings are supported by various studies and research data.

Structural Characteristics

The this compound structure is characterized by a fused triazole and pyrazine ring system, which is crucial for its biological activity. The presence of different substituents can significantly influence its pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance:

  • Compound 22i showed excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM respectively .
  • The compound also demonstrated potent inhibition of c-Met kinase at nanomolar levels (IC50 = 48 nM), indicating its potential as a targeted therapy for cancers associated with c-Met overexpression .

Antibacterial Activity

The antibacterial properties of this compound derivatives have been evaluated against various bacterial strains:

  • In vitro studies revealed moderate to good antibacterial activities against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. For example:
    • Compound 2e exhibited MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to ampicillin .
  • The structure-activity relationship indicates that compounds bearing ethylenediamine moieties are particularly effective against bacterial strains due to enhanced interactions with bacterial DNA gyrase .

Antimalarial Activity

Research has indicated that certain derivatives of this compound exhibit significant antimalarial activity:

  • Compounds from the OSM Series 4 demonstrated IC50 values as low as 16 nM against Plasmodium falciparum, highlighting their potential in malaria treatment .

Understanding the mechanisms through which these compounds exert their biological effects is crucial:

  • Antitumor Mechanism : The antitumor activity is primarily attributed to the inhibition of c-Met kinase pathways involved in tumor growth and metastasis.
  • Antibacterial Mechanism : The antibacterial action is thought to involve disruption of bacterial cell membrane integrity and inhibition of critical enzymes like DNA gyrase and topoisomerase IV .
  • Antimalarial Mechanism : The precise mechanism remains under investigation but may involve interference with the parasite's metabolic pathways.

Case Studies

Several studies have highlighted the biological efficacy of this compound derivatives:

StudyCompoundActivityIC50 Values
22iAntitumor (A549)0.83 µM
2eAntibacterial (S. aureus)32 μg/mL
OSM Series 4Antimalarial (P. falciparum)16 nM

Eigenschaften

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGWVBPVZYVPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53975-75-0
Record name 2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.